molecular formula C22H25BrN4O3 B5182091 1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B5182091
M. Wt: 473.4 g/mol
InChI Key: RFPIIQRQGQKKCE-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a bromobenzoyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes:

    Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced through the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride.

    Coupling with Piperazine: The 4-bromobenzoyl chloride is then reacted with piperazine to form the intermediate 1-(4-bromobenzoyl)piperazine.

    Introduction of the Nitro Group: The nitrophenyl group is introduced by reacting the intermediate with 4-nitro-3-(piperidin-1-yl)phenylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in a suitable solvent.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The nitro group and the piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-BROMOBENZOYL)-4-[4-NITROPHENYL]PIPERAZINE
  • 1-(4-BROMOBENZOYL)-4-[4-AMINO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Comparison:

  • 1-(4-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the nitro group and the piperidine ring, which may enhance its biological activity and specificity compared to similar compounds.
  • The presence of the nitro group can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from other bromobenzoyl-piperazine derivatives.

Properties

IUPAC Name

(4-bromophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O3/c23-18-6-4-17(5-7-18)22(28)26-14-12-24(13-15-26)19-8-9-20(27(29)30)21(16-19)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPIIQRQGQKKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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